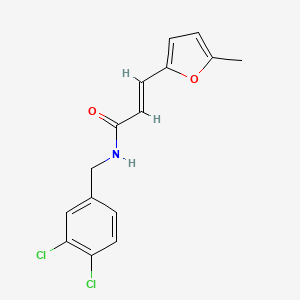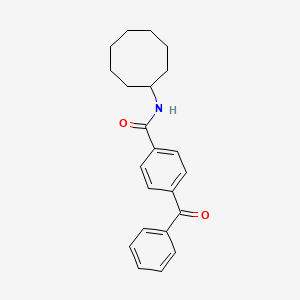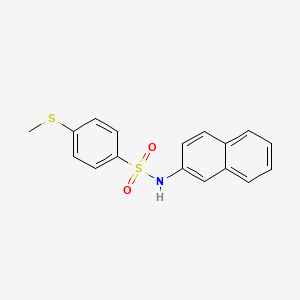
N-(3,4-dichlorobenzyl)-3-(5-methyl-2-furyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dichlorobenzyl)-3-(5-methyl-2-furyl)acrylamide, also known as DCB-M, is a small molecule inhibitor that has been widely used in scientific research as a pharmacological tool to investigate the role of various proteins in cellular processes.
作用机制
N-(3,4-dichlorobenzyl)-3-(5-methyl-2-furyl)acrylamide exerts its inhibitory effects by binding to the active site of target proteins, thereby preventing their enzymatic activity. The precise mechanism of action of N-(3,4-dichlorobenzyl)-3-(5-methyl-2-furyl)acrylamide varies depending on the specific protein being targeted, but generally involves the disruption of protein-protein interactions or the inhibition of key catalytic residues.
Biochemical and Physiological Effects:
N-(3,4-dichlorobenzyl)-3-(5-methyl-2-furyl)acrylamide has been shown to have a wide range of biochemical and physiological effects, depending on the specific protein being targeted. For example, inhibition of protein kinases by N-(3,4-dichlorobenzyl)-3-(5-methyl-2-furyl)acrylamide has been shown to affect cell cycle progression, gene expression, and apoptosis. Inhibition of proteases by N-(3,4-dichlorobenzyl)-3-(5-methyl-2-furyl)acrylamide has been shown to affect protein turnover and degradation. Inhibition of cytoskeletal proteins by N-(3,4-dichlorobenzyl)-3-(5-methyl-2-furyl)acrylamide has been shown to affect cell morphology and motility.
实验室实验的优点和局限性
One of the main advantages of using N-(3,4-dichlorobenzyl)-3-(5-methyl-2-furyl)acrylamide in lab experiments is its specificity towards target proteins, which allows for precise investigation of the role of these proteins in cellular processes. Additionally, N-(3,4-dichlorobenzyl)-3-(5-methyl-2-furyl)acrylamide is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using N-(3,4-dichlorobenzyl)-3-(5-methyl-2-furyl)acrylamide is its potential off-target effects, which can complicate data interpretation. Additionally, N-(3,4-dichlorobenzyl)-3-(5-methyl-2-furyl)acrylamide may not be suitable for all experimental systems, as its effects may be influenced by factors such as cell type, culture conditions, and experimental design.
未来方向
There are several potential future directions for research involving N-(3,4-dichlorobenzyl)-3-(5-methyl-2-furyl)acrylamide. One area of interest is the development of more potent and specific inhibitors of target proteins, which could provide greater precision and accuracy in investigating their role in cellular processes. Additionally, there is a need for further investigation into the potential off-target effects of N-(3,4-dichlorobenzyl)-3-(5-methyl-2-furyl)acrylamide, as well as its suitability for use in various experimental systems. Finally, there is potential for the use of N-(3,4-dichlorobenzyl)-3-(5-methyl-2-furyl)acrylamide in therapeutic applications, such as the treatment of cancer or other diseases where the targeted inhibition of specific proteins may be beneficial.
合成方法
N-(3,4-dichlorobenzyl)-3-(5-methyl-2-furyl)acrylamide can be synthesized through a multi-step process involving the reaction of 3,4-dichlorobenzyl chloride with 5-methyl-2-furoic acid, followed by the conversion of the resulting acid chloride to the corresponding amide using acrylamide. The final product is obtained through purification by column chromatography.
科学研究应用
N-(3,4-dichlorobenzyl)-3-(5-methyl-2-furyl)acrylamide has been used extensively in scientific research to study the role of various proteins in cellular processes. It has been shown to inhibit the activity of several key enzymes, including protein kinases, phosphatases, and proteases. N-(3,4-dichlorobenzyl)-3-(5-methyl-2-furyl)acrylamide has also been used to investigate the function of various cytoskeletal proteins, such as actin and microtubules, as well as the role of protein-protein interactions in cellular signaling pathways.
属性
IUPAC Name |
(E)-N-[(3,4-dichlorophenyl)methyl]-3-(5-methylfuran-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO2/c1-10-2-4-12(20-10)5-7-15(19)18-9-11-3-6-13(16)14(17)8-11/h2-8H,9H2,1H3,(H,18,19)/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFCFDYHQPVONEK-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=CC(=O)NCC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/C(=O)NCC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(3,4-dichlorobenzyl)-3-(5-methylfuran-2-yl)prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{4-chloro-3-[(trichloroacetyl)amino]phenyl}propanamide](/img/structure/B5721725.png)

![N-[2-(benzylamino)-1-cyclohexylidene-2-oxoethyl]benzamide](/img/structure/B5721733.png)




![2-(3,4-dimethylphenoxy)-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5721779.png)
![N'-[(4-chlorophenyl)sulfonyl]-N-(4-hydroxyphenyl)ethanimidamide](/img/structure/B5721787.png)
![N'-{[2-(2-chlorophenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5721793.png)
![N-(4-methoxyphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5721811.png)

![2-chloro-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5721818.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-phenylglycinamide](/img/structure/B5721827.png)